4-(Tert-butyl)-3-hydroxybenzonitrile
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Overview
Description
4-(Tert-butyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C11H13NO It is a derivative of benzonitrile, featuring a tert-butyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acid-catalyzed alkylation of phenol with isobutene to form 4-tert-butylphenol, which is then converted to 4-(Tert-butyl)-3-hydroxybenzonitrile through a series of reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds . These systems offer advantages in terms of reaction control, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to 4-(Tert-butyl)-3-cyanobenzaldehyde.
Reduction: Reduction of the nitrile group yields 4-(Tert-butyl)-3-aminobenzyl alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
4-(Tert-butyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile group.
4-tert-Butylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.
4-tert-Butylbenzoyl chloride: Features a benzoyl chloride group.
Uniqueness
4-(Tert-butyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-tert-butyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-5-4-8(7-12)6-10(9)13/h4-6,13H,1-3H3 |
InChI Key |
JGDDAHXAIBXDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C#N)O |
Origin of Product |
United States |
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